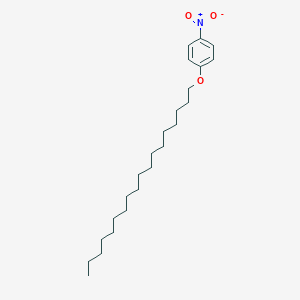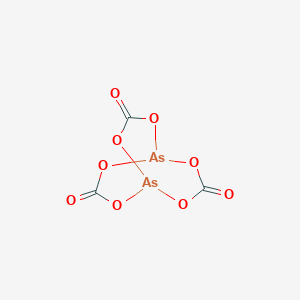
Arsenous carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsenous carbonate is a chemical compound that is commonly used in scientific research. It is a white powder that is highly toxic and has been used for centuries in various applications. Arsenous carbonate has been found to have a wide range of applications in the field of science, including in the synthesis of other compounds, as well as in the study of various biological processes. In
Wirkmechanismus
The mechanism of action of arsenous carbonate is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to the active site of the enzyme. This results in the disruption of cellular metabolism and can lead to cell death.
Biochemische Und Physiologische Effekte
Arsenous carbonate is highly toxic and can have a wide range of biochemical and physiological effects. It can cause damage to the liver, kidneys, and other organs, and can also cause neurological damage. Arsenous carbonate can also disrupt cellular metabolism and lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using arsenous carbonate in lab experiments is its high toxicity, which makes it useful in the study of various biological processes. However, its toxicity also makes it difficult to work with and requires strict safety precautions. Additionally, the high toxicity of arsenous carbonate can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the study of arsenous carbonate. One direction is the study of its mechanism of action and its effects on various biological processes. Another direction is the development of new compounds based on arsenous carbonate, which may have applications in medicine and other fields. Additionally, the development of new methods for synthesizing arsenous carbonate may also be an area of future research.
Conclusion:
In conclusion, arsenous carbonate is a highly toxic chemical compound that has a wide range of applications in scientific research. It is used in the synthesis of other compounds and in the study of various biological processes. Arsenous carbonate has a complex mechanism of action and can have a wide range of biochemical and physiological effects. While it has advantages in lab experiments, its toxicity also presents limitations. There are many future directions for the study of arsenous carbonate, including the study of its mechanism of action and the development of new compounds based on its structure.
Synthesemethoden
Arsenous carbonate can be synthesized by reacting arsenic trioxide with a solution of ammonium carbonate. The reaction results in the formation of arsenous carbonate as a white precipitate. The reaction is highly exothermic and should be carried out with caution due to the toxicity of the compound.
Wissenschaftliche Forschungsanwendungen
Arsenous carbonate has been used extensively in scientific research. It has been used in the synthesis of other compounds, such as arsenic acid and arsenic trioxide. Arsenous carbonate has also been used in the study of various biological processes, including the inhibition of enzymes and the disruption of cellular metabolism.
Eigenschaften
CAS-Nummer |
124286-17-5 |
|---|---|
Produktname |
Arsenous carbonate |
Molekularformel |
C3As2O9 |
Molekulargewicht |
329.87 g/mol |
IUPAC-Name |
2,4,6,8,9,11-hexaoxa-1,5-diarsabicyclo[3.3.3]undecane-3,7,10-trione |
InChI |
InChI=1S/C3As2O9/c6-1-9-4-11-2(7)12-5(10-1)14-3(8)13-4 |
InChI-Schlüssel |
WWGTWFJGVRVFCU-UHFFFAOYSA-N |
SMILES |
C1(=O)O[As]2OC(=O)O[As](O1)OC(=O)O2 |
Kanonische SMILES |
C1(=O)O[As]2OC(=O)O[As](O1)OC(=O)O2 |
Andere CAS-Nummern |
124286-17-5 |
Synonyme |
arsenous carbonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




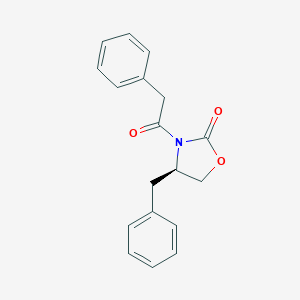
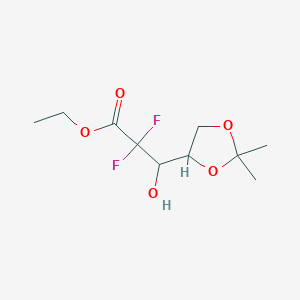
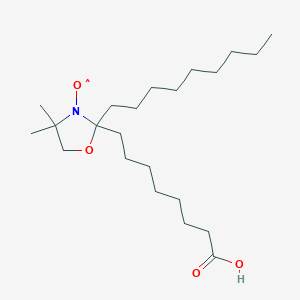
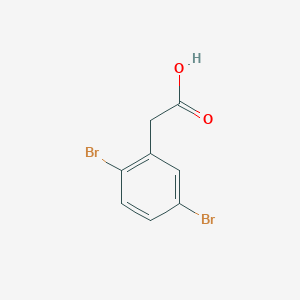
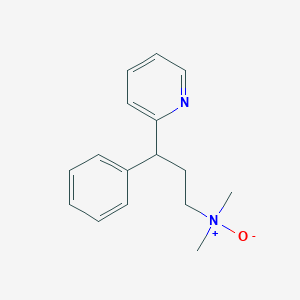
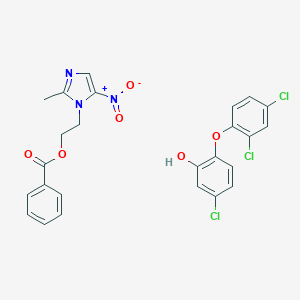
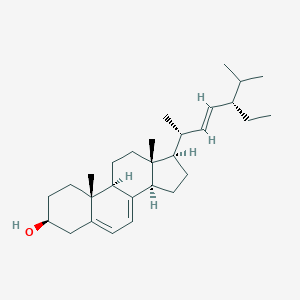
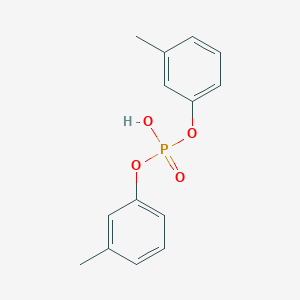
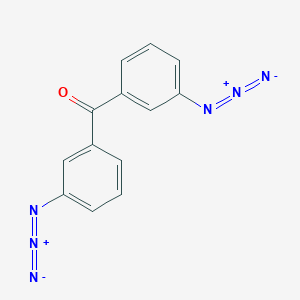
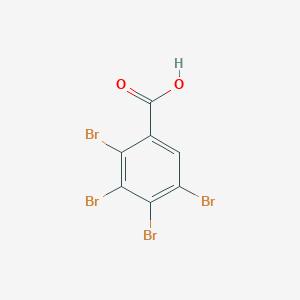
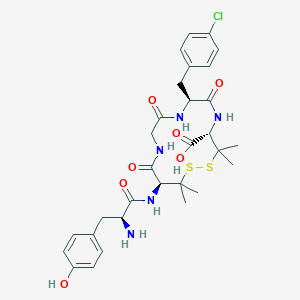
![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)
